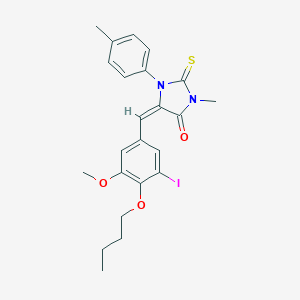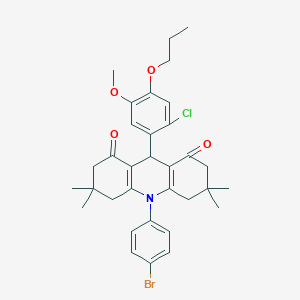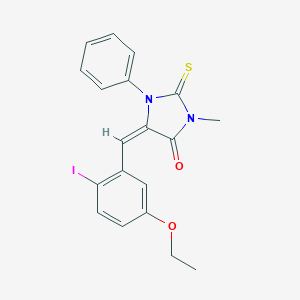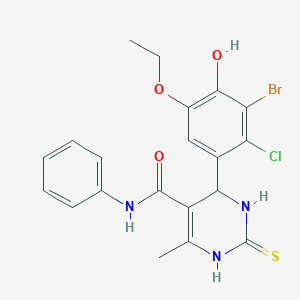![molecular formula C20H20N2O B316132 N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B316132.png)
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridin-3-ylmethyl group through a methanamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine typically involves a multi-step process. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then coupled with a pyridin-3-ylmethylamine derivative. The key steps include:
Formation of Benzyloxyphenyl Intermediate: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzyloxyphenyl intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.
科学研究应用
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets. The benzyloxy and pyridinyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-[2-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with the pyridinyl group at the 4-position.
1-[2-(benzyloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with the pyridinyl group at the 2-position.
Uniqueness
The unique positioning of the pyridin-3-ylmethyl group in N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine allows for distinct interactions with molecular targets, potentially leading to different biological activities compared to its analogs.
属性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
N-[(2-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H20N2O/c1-2-7-17(8-3-1)16-23-20-11-5-4-10-19(20)15-22-14-18-9-6-12-21-13-18/h1-13,22H,14-16H2 |
InChI 键 |
NIAXBZLCBZKKRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(4-ACETYL-5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316049.png)

![4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B316051.png)

![N-[5-(2-bromo-5-ethoxy-4-isopropoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B316055.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B316057.png)
![5-[4-(Benzyloxy)-3-ethoxy-5-iodobenzylidene]-1-(4-ethoxyphenyl)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B316058.png)
![ethyl 2-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B316059.png)
![4-[(2-(acetyl-4-ethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B316060.png)
![2-{4-[(1-Benzyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-bromo-6-methoxyphenoxy}acetamide](/img/structure/B316061.png)
![[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE](/img/structure/B316066.png)
![METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B316069.png)


